
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions, using ethyl halides under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often employing reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar applications in medicinal chemistry and organic synthesis.
4-Hydroxy-2-quinolones: Compounds with hydroxyl and carboxylic acid functionalities, used in drug development and biological studies.
Uniqueness
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential in medicinal chemistry make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C7H14ClNO3 |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
(2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-4-5(9)3-8-6(4)7(10)11;/h4-6,8-9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+;/m1./s1 |
InChI-Schlüssel |
ITOWXJPDDAXDKK-GAJRHLONSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)O)O.Cl |
Kanonische SMILES |
CCC1C(CNC1C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



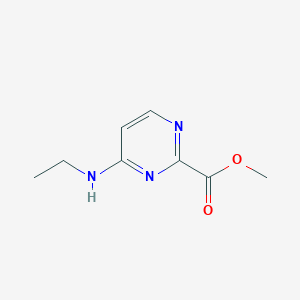
![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
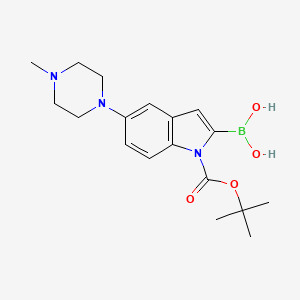
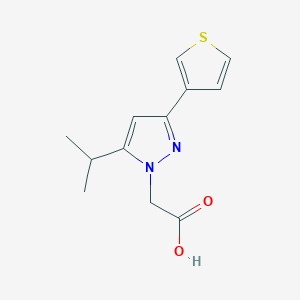
![Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate](/img/structure/B13334136.png)
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
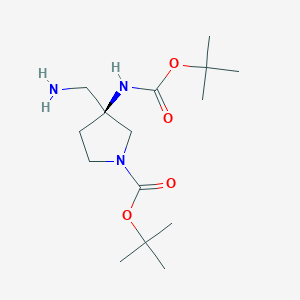

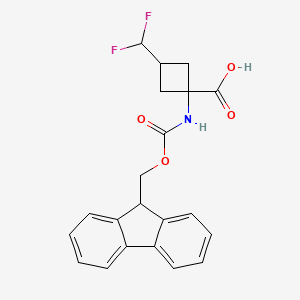
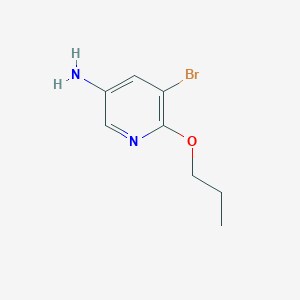
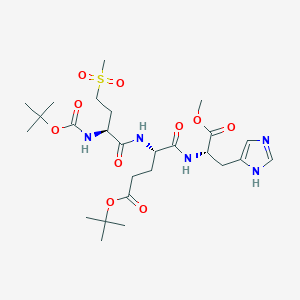
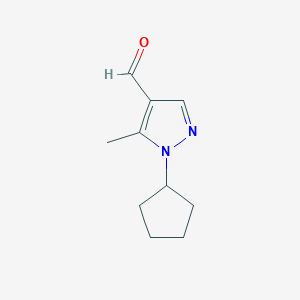
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)
